The synthesis of (tert-Butylimino)tris(diethylamino)tantalum involves a multi-step process that typically includes the reaction of tantalum precursors with tert-butylamine and diethylamine. The following outlines the general method used:
The molecular structure of (tert-Butylimino)tris(diethylamino)tantalum features a central tantalum atom coordinated by three diethylamido groups and one tert-butylimido group.
(tert-Butylimino)tris(diethylamino)tantalum participates in various chemical reactions, primarily as a precursor in atomic layer deposition processes for tantalum-based thin films:
The mechanism of action for (tert-Butylimino)tris(diethylamino)tantalum in atomic layer deposition involves several key steps:
The compound's high purity (>98%) and metal content (99.99% tantalum) make it suitable for high-performance applications .
(tert-Butylimino)tris(diethylamino)tantalum has several important applications in modern materials science:
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